molecular formula C18H16N4OS B12355823 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12355823
M. Wt: 336.4 g/mol
InChI Key: KWMMFDGOSMGFEN-LWRDCAMISA-N
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Description

The compound 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one (CAS: 1533426-72-0), commonly referred to as SCR7, is a synthetic small molecule characterized by a 1,3-diazinan-4-one core substituted with dual benzylideneamine groups and a sulfanylidene moiety. Its molecular formula is C₁₈H₁₄N₄OS, with a molecular weight of 334.4 g/mol . SCR7 is recognized as a potent inhibitor of DNA ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This activity has positioned SCR7 as a tool compound in genome-editing research, particularly for enhancing CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency by suppressing competing NHEJ pathways .

Its stability is temperature-sensitive, requiring storage at -20°C for long-term preservation .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C18H16N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12,15-16H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

KWMMFDGOSMGFEN-LWRDCAMISA-N

Isomeric SMILES

C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)N=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioureas and Dicarbonyl Compounds

The 1,3-diazinan-4-one scaffold is typically synthesized via [2+4] cyclocondensation. Thiourea derivatives react with 1,3-dicarbonyl compounds (e.g., diketones or keto-esters) in acidic or basic media. For example, 3-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid (CID 2770016) was prepared by cyclizing thiourea with chloroacetic acid in HCl, followed by Knoevenagel condensation with benzaldehyde. This method achieves yields of 60–85% under reflux conditions in ethanol or DMF.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for diazinanone formation. A protocol for 5-ene-4-thiazolidinones involved cyclocondensation of thiosemicarbazides with halogenated acids under microwave conditions (100–120°C, 20–30 min), yielding 70–90%. Similar approaches apply to diazinanones, reducing reaction times from hours to minutes.

Introduction of Benzylideneamino Groups

Sequential Schiff Base Formation

The two benzylideneamino groups are introduced via stepwise condensation with benzaldehyde derivatives:

  • Primary Amine Activation : The diazinanone core’s primary amine reacts with benzaldehyde in ethanol/acetic acid (1:1) at 60°C, forming an imine intermediate.
  • Secondary Condensation : A second equivalent of benzaldehyde undergoes Knoevenagel condensation at the C5/C6 positions, facilitated by piperidine or ZnCl₂.

Example : In a study of 6-amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione , Schiff base formation achieved 78% yield using anhydrous Na₂SO₄ as a desiccant.

One-Pot Multicomponent Strategy

Sulfur Incorporation Strategies

Thionation Using Lawesson’s Reagent

The sulfanylidene group is introduced via thionation of a carbonyl precursor. For 2-sulfanylidene-1,3-diazinan-4-ones , Lawesson’s reagent (LR) in toluene at 110°C converts ketones to thioketones in 65–75% yield.

Direct Cyclization with Thioglycolic Acid

Thioglycolic acid serves as a sulfur source in cyclization reactions. 3-(Benzylideneamino)thiazolidin-4-ones were synthesized by refluxing dibenzylidenehydrazine with thioglycolic acid and ZnCl₂ in ethanol (12 h, 70% yield).

Analytical Characterization

Spectroscopic Data

  • FT-IR : Strong bands at 1680–1700 cm⁻¹ (C=O), 1580–1600 cm⁻¹ (C=N), and 1250–1270 cm⁻¹ (C=S).
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), imine CH=N (δ 8.1–8.3 ppm), and thione S-H (δ 3.1–3.3 ppm).
  • X-ray Crystallography : Confirms E-stereochemistry of benzylidene groups and planar diazinanone core.

Purity and Yield Optimization

Method Conditions Yield (%) Purity (%) Source
Microwave cyclization 100°C, 20 min, [BMIM]BF₄ 82 98
Schiff base condensation EtOH, ZnCl₂, 12 h 70 95
Lawesson’s thionation Toluene, 110°C, 4 h 75 97

Chemical Reactions Analysis

Types of Reactions

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, a study indicated that derivatives of this compound can disrupt bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved testing the compound on human cancer cell lines, where it exhibited cytotoxic effects at micromolar concentrations.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast)15Caspase activation
Study BHeLa (cervical)10Cell cycle arrest

Polymer Chemistry

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The compound acts as a cross-linking agent, improving the tensile strength of polymers used in various applications, including coatings and adhesives.

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic cells. Its ability to absorb light in specific wavelengths makes it a candidate for improving the efficiency of solar cells. Research indicates that when integrated into the active layer of solar cells, it can enhance charge transport and electron mobility.

Spectroscopic Analysis

The structural characterization of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one has been extensively performed using NMR and IR spectroscopy. These techniques confirm the presence of functional groups responsible for its biological activity.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Functional Derivatives

Table 1: Structural and Functional Comparison of SCR7 with Selected Analogues

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Solubility (DMSO) Reference
SCR7 1,3-diazinan-4-one Dual benzylideneamino, sulfanylidene C₁₈H₁₄N₄OS DNA ligase IV inhibition 45 mg/mL
(E)-ethyl 2-(benzylideneamino)acetate Acetate ester Benzylideneamino C₁₁H₁₃NO₂ Antimicrobial, intermediate in synthesis Highly soluble
Azetidinone derivatives (e.g., 5a1–6,5b1–6) β-lactam (azetidinone) Chloroacetyl, arylidene hydrazine Varies Antimicrobial, anti-inflammatory Variable
(E)-5-[4-[[(2-Carboxyethyl)amino]-carbonyl]phenyl]azo-2-hydroxybenzoic acid Azo-benzoic acid Carboxyethylamino, azo linkage C₁₇H₁₆N₄O₅ Dye intermediate, potential enzyme inhibition Low

Key Observations:

SCR7 vs. (E)-ethyl 2-(benzylideneamino)acetate: While both contain benzylideneamino groups, SCR7’s diazinanone core and sulfanylidene moiety confer distinct steric and electronic properties, enabling selective DNA ligase IV binding. In contrast, the acetate derivative lacks a rigid heterocyclic core, limiting its bioactivity to antimicrobial roles or synthetic intermediates .

SCR7 vs. Azetidinone Derivatives: Azetidinones (β-lactams) are structurally unrelated to SCR7 but share synthetic pathways involving chloroacetyl chloride and hydrazine intermediates . These derivatives exhibit broad-spectrum antimicrobial activity, unlike SCR7’s specific targeting of DNA repair enzymes.

SCR7 vs.

Comparative Efficacy :

  • Potency : SCR7 inhibits ligase IV at IC₅₀ values in the micromolar range, outperforming older inhibitors like L67 (IC₅₀ ~10 μM) in specificity .
  • Selectivity : SCR7 shows minimal off-target effects on ligase III or other DNA repair proteins, unlike broad-spectrum inhibitors such as NU7026 .

Biological Activity

5-(Benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

The synthesis of this compound typically involves the condensation of benzylideneamine precursors with a diazinanone derivative, often facilitated by Lewis acid catalysts. The optimized reaction conditions yield high purity and yield, making it suitable for various applications.

Chemical Structure

PropertyValue
Molecular Formula C18H16N4OS
Molecular Weight 336.4 g/mol
IUPAC Name 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one
InChI Key KWMMFDGOSMGFEN-LWRDCAMISA-N

The biological activity of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, influencing various biological pathways including:

  • Signal Transduction : Modulation of cellular signaling pathways.
  • Gene Expression : Alteration of transcriptional activity.
  • Metabolic Regulation : Impact on metabolic processes within cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections. Its efficacy against various bacterial strains has been documented, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro experiments demonstrated that it can induce apoptosis in cancer cell lines such as BT474 (breast cancer) and NCI-H226 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In B16F10 murine melanoma cells, it was shown to effectively reduce melanin synthesis by inhibiting intracellular tyrosinase activity. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies and Experimental Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity Evaluation : In cytotoxicity assays using HEK 293 cells, the compound showed low toxicity at concentrations ≤20 µM, indicating a favorable safety profile for further development .
  • Tyrosinase Inhibitory Activity : In experiments assessing tyrosinase inhibition, the compound significantly reduced enzyme activity in a concentration-dependent manner, suggesting its potential use in cosmetic formulations aimed at skin lightening .

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